molecular formula C11H16N2O B7507849 N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B7507849
M. Wt: 192.26 g/mol
InChI Key: BJSGFZKLHIDILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide, also known as CPP or CPP-115, is a synthetic drug that belongs to the class of GABA aminotransferase inhibitors. This compound has gained attention in scientific research due to its potential in treating various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a variety of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, it has been shown to increase dopamine levels in the brain, which may be responsible for its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, it has been extensively studied in animal models, providing a wealth of data on its potential therapeutic effects. However, its use in human studies is limited due to its unknown safety profile.

Future Directions

There are several future directions for research on N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Additionally, there is ongoing research on the safety and efficacy of this compound-115 in humans, which will be important for its eventual use as a therapeutic agent. Finally, there is a need for further studies on the mechanism of action of this compound-115 to better understand its effects on the brain.

Synthesis Methods

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 can be synthesized through a multi-step process involving the reaction of cyclopentylamine with methyl acrylate, followed by the formation of an imine intermediate and subsequent reduction with sodium borohydride. The final product is obtained after purification with chromatography techniques.

Scientific Research Applications

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 has been extensively studied for its potential as a therapeutic agent for various neurological disorders. In preclinical studies, this compound-115 has shown promising results in reducing seizure activity in animal models of epilepsy. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(9-5-2-3-6-9)11(14)10-7-4-8-12-10/h4,7-9,12H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSGFZKLHIDILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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